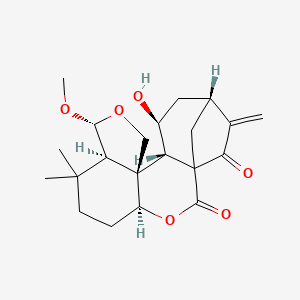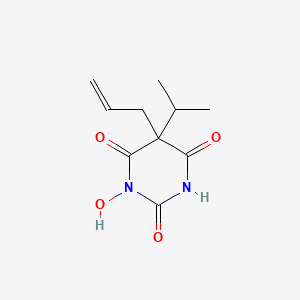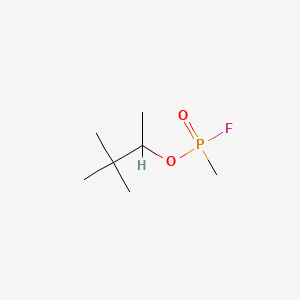
1,3-Bis(trichlormethyl)benzol
Übersicht
Beschreibung
1,3-Bis(trichloromethyl)benzene, also known as α,α,α,α’,α’,α’-hexachloro-m-xylene, is an organic compound with the molecular formula C8H4Cl6. It is a derivative of benzene where two trichloromethyl groups are attached to the 1 and 3 positions of the benzene ring. This compound is known for its high chlorine content and is used in various chemical applications .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in the study of chlorinated organic compounds and their effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
It is known that this compound is used in the chemical industry, suggesting that its targets could be various depending on the specific application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis(trichloromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. It is also important to consider safety measures due to its potential toxicity .
Biochemische Analyse
Biochemical Properties
1,3-Bis(trichloromethyl)benzene plays a role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic processes. Additionally, 1,3-Bis(trichloromethyl)benzene can form adducts with proteins, affecting their function and stability .
Cellular Effects
The effects of 1,3-Bis(trichloromethyl)benzene on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases. Furthermore, 1,3-Bis(trichloromethyl)benzene affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1,3-Bis(trichloromethyl)benzene exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions. Additionally, 1,3-Bis(trichloromethyl)benzene can cause oxidative damage to DNA and proteins, leading to mutations and loss of function. Changes in gene expression are also observed, with upregulation of stress response genes and downregulation of genes involved in normal cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(trichloromethyl)benzene change over time. Initially, there is a rapid induction of stress response pathways and inhibition of metabolic enzymes. Over time, the compound undergoes degradation, leading to the formation of reactive intermediates that can cause further cellular damage. Long-term exposure to 1,3-Bis(trichloromethyl)benzene has been associated with persistent changes in cellular function, including altered gene expression and metabolic dysregulation .
Dosage Effects in Animal Models
The effects of 1,3-Bis(trichloromethyl)benzene vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress and transient changes in gene expression. At higher doses, significant toxic effects are observed, including liver damage, inflammation, and increased mortality. Threshold effects have been identified, with certain dosages leading to irreversible cellular damage and organ dysfunction .
Metabolic Pathways
1,3-Bis(trichloromethyl)benzene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules. These metabolic reactions often require cofactors such as NADPH and oxygen. The compound’s metabolism can lead to the production of toxic metabolites, contributing to its overall cellular effects .
Transport and Distribution
Within cells and tissues, 1,3-Bis(trichloromethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of 1,3-Bis(trichloromethyl)benzene is critical for its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, the compound can localize to the mitochondria, leading to disruptions in mitochondrial function and energy production. Post-translational modifications and targeting signals play a role in directing 1,3-Bis(trichloromethyl)benzene to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(trichloromethyl)benzene can be synthesized through a photochemical reaction involving the chlorination of m-xylene. The process involves introducing chlorine gas into a reactor containing m-xylene under controlled illumination and temperature conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{10} + 6\text{Cl}_2 \rightarrow \text{C}_8\text{H}_4\text{Cl}_6 + 6\text{HCl} ] This method ensures high purity of the product by controlling the reaction conditions and the intensity of the light source .
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(trichloromethyl)benzene follows a similar chlorination process. The reaction is typically carried out in large reactors with precise control over temperature, light intensity, and chlorine gas flow. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of less chlorinated benzene derivatives.
Oxidation: Formation of carboxylic acids or other oxidized compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- α,α,α-Trichlorotoluene
- Benzyl chloride
Uniqueness
1,3-Bis(trichloromethyl)benzene is unique due to its high chlorine content and the specific positioning of the trichloromethyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in chemical synthesis and industrial processes .
Eigenschaften
IUPAC Name |
1,3-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIUXGYCNYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236822 | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-99-2 | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachlorometaxylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACHLOROMETAXYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH88VBU889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B1219608.png)


![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)



![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)






